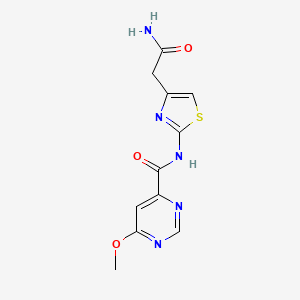

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O3S/c1-19-9-3-7(13-5-14-9)10(18)16-11-15-6(4-20-11)2-8(12)17/h3-5H,2H2,1H3,(H2,12,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIJIDVIPRRQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

. This receptor plays a crucial role in the regulation of bladder function.

Mode of Action

. This interaction results in an increase in bladder capacity, thereby reducing the symptoms of overactive bladder.

Biochemical Pathways

The activation of the β3 adrenergic receptor triggers a cascade of biochemical reactions. . The exact downstream effects of these pathways are still under investigation.

Result of Action

The result of the compound’s action is a reduction in the symptoms of overactive bladder. .

Biological Activity

N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and implications for medicinal chemistry, particularly focusing on its effects on various biological systems.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the methoxy group at the pyrimidine position.

- Carboxamide formation via reaction with appropriate amines.

The detailed synthetic pathway can be optimized based on desired yield and purity, as well as the specific biological activity being targeted.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrimidine have shown:

- Inhibition of cell proliferation in various cancer cell lines (e.g., A549, HeLa) with IC50 values ranging from low micromolar concentrations (around 2.2–4.4 µM) .

- Mechanism of action involving apoptosis induction and cell cycle arrest, particularly in the G2/M phase .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

- Acetylcholinesterase (AChE) inhibition , which is critical in neurodegenerative diseases .

- Dipeptidyl peptidase-IV (DPP-IV) inhibition , relevant in diabetes management .

Antimicrobial Activity

Studies have assessed the antimicrobial properties of similar thiazole and pyrimidine derivatives:

- Broad-spectrum antibacterial activity against various pathogens has been reported, making these compounds candidates for further development in treating infections .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole-pyrimidine derivatives demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of DNA damage and modulation of apoptotic pathways.

Case Study 2: Enzyme Inhibition Profile

In vitro studies have shown that certain derivatives effectively inhibit AChE and DPP-IV, suggesting their potential use in treating Alzheimer's disease and type 2 diabetes, respectively. The selectivity and potency of these compounds were highlighted through comparative analysis with known inhibitors.

Data Tables

| Activity Type | Compound Similarity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Thiazole-Pyrimidine | 2.2 - 4.4 | Apoptosis induction |

| AChE Inhibition | Thiazole Derivative | Not specified | Enzyme inhibition |

| DPP-IV Inhibition | Pyrimidine Derivative | Not specified | Enzyme inhibition |

Chemical Reactions Analysis

Carboxamide Coupling

-

Reagents : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) are commonly used for activating carboxylic acids during amide bond formation .

-

Procedure : The pyrimidine-4-carboxylic acid derivative reacts with the 2-aminothiazole precursor under microwave irradiation (160°C, 8 hours) to yield the carboxamide linkage .

-

Yield : Typical yields range from 52% to 71% after purification via column chromatography (e.g., 30–60% ethyl acetate/pentane gradients) .

Alternative Coupling Methods

-

EDC/DMSO System : For less reactive substrates, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in dimethyl sulfoxide (DMSO) facilitates amide formation at ambient temperature .

Thiazole Ring Functionalization

-

2-Amino-2-oxoethyl Side Chain : This group is synthesized by reacting 2-aminothiazole derivatives with chloroacetyl chloride, followed by oxidation or nucleophilic displacement .

Key Reaction Data

Stability and Reactivity

-

Hydrolytic Stability : The carboxamide bond resists hydrolysis under physiological pH (7.4) but degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Photoreactivity : The thiazole ring exhibits moderate sensitivity to UV light, necessitating storage in amber vials .

Industrial-Scale Considerations

-

Purification : Chiral chromatography (e.g., Chiralpak IC column) achieves >98% enantiomeric excess for stereospecific derivatives .

-

Cost-Efficiency : EDC-mediated couplings are preferred over HATU for large-scale synthesis due to lower reagent costs .

Mechanistic Insights

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- The target compound’s methoxy group enhances hydrophilicity compared to the benzyloxy analog in , which increases lipophilicity.

- The 2-amino-2-oxoethyl group in the target compound may improve hydrogen bonding compared to methylamino or thioxo substituents in analogs .

Spectral and Analytical Data

- NMR/HRMS : and provide detailed ¹H/¹³C NMR shifts for analogs, confirming structural integrity. For example, the carboxamide proton in 6a () resonates at δ 10.2–10.5 ppm, consistent with the target compound’s expected shifts .

- IR Spectroscopy : Thioxo groups in ’s compounds show C=S stretches at ~1,100 cm⁻¹, absent in the target compound, highlighting functional group differences .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions involving acylation and amination. For example, 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine (a precursor) undergoes acylation with a carboxamide group using reagents like p-fluorobenzoyl chloride, followed by amination to introduce the 2-amino-2-oxoethyl moiety. Key intermediates are purified via chromatography, and reaction conditions (e.g., temperature, solvent polarity) are optimized to avoid side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the thiazole and pyrimidine ring systems, while infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., ESI-MS for M⁺ peaks). High-resolution MS or X-ray crystallography may resolve structural ambiguities .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodological Answer : Initial screens involve in vitro kinase inhibition assays (e.g., Src/Abl kinases) using recombinant enzymes and ATP competition assays. Cell-based antiproliferative activity is tested against tumor lines (e.g., K562 leukemia cells) via MTT assays. Positive hits are validated with dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. How can synthetic yields be improved in multi-step syntheses of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance reaction efficiency.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Protection/deprotection strategies : Use of 4-methoxybenzyl (PMB) groups prevents undesired side reactions during amidation .

- Flow chemistry : Continuous flow reactors reduce reaction times and improve scalability .

Q. How do researchers resolve contradictions between in vitro and in vivo pharmacological data?

- Methodological Answer : Discrepancies (e.g., high in vitro potency but low in vivo efficacy) are addressed by:

- Pharmacokinetic studies : Measuring bioavailability, plasma half-life, and metabolic stability (e.g., liver microsome assays).

- Formulation adjustments : Using solubilizing agents (e.g., PEG) or prodrug strategies to enhance absorption.

- Tissue distribution analysis : Radiolabeled compounds (e.g., ¹⁸F analogs) track biodistribution and target engagement .

Q. What computational methods predict the compound’s binding modes with kinase targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the carboxamide group and kinase ATP-binding pockets. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of binding poses over time. Free-energy calculations (MM-PBSA) quantify binding affinities and guide structure-activity relationship (SAR) studies .

Q. How is metabolic stability evaluated during preclinical development?

- Methodological Answer :

- In vitro assays : Incubation with liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS.

- Isotope labeling : ¹⁴C-labeled compounds trace metabolic pathways.

- CYP enzyme profiling : Inhibition/induction studies using recombinant cytochrome P450 enzymes to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How to interpret conflicting data in kinase selectivity profiles?

- Methodological Answer :

- Panel screening : Test the compound against a broad kinase panel (e.g., 100+ kinases) to identify off-target effects.

- Cellular context : Assess activity in primary cells vs. immortalized lines, as signaling pathways differ.

- Structural analysis : Compare X-ray co-crystal structures with kinases showing divergent inhibition to pinpoint critical residue interactions .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.